(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol

Beschreibung

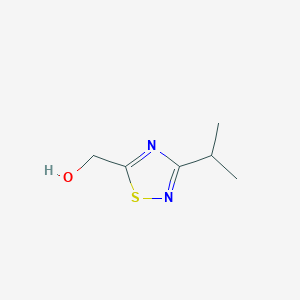

(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an isopropyl group at position 3 and a hydroxymethyl group at position 3. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, contributes to its unique electronic and steric properties. The isopropyl substituent enhances lipophilicity, while the hydroxymethyl group provides hydrogen-bonding capability, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEQFDKOVBEFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the thiadiazole ring, where various substituents can be introduced using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or alkylated thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is a chemical compound featuring a thiadiazole ring, with the molecular formula and a molecular weight of approximately 172.25 g/mol. This compound has potential applications in pharmaceuticals and agrochemicals. Research indicates that it may interact with enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms.

Potential Applications

This compound and similar compounds have potential applications in several fields:

- Pharmaceuticals Compounds containing thiadiazole rings have demonstrated a variety of biological activities.

- Agrochemicals Due to the reactivity of the thiadiazole moiety in organic synthesis.

Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3-Methyl-1,2,4-thiadiazol-5-yl)methanol | Contains a methyl group instead of isopropyl | Different solubility and reactivity |

| (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol | Ethyl group substitution | Varying biological activity |

| (3-Benzyl-1,2,4-thiadiazol-5-yl)methanol | Benzyl group instead of alkyl | Potentially enhanced interactions with biological targets |

| (3-Isobutyl-1,2,4-thiadiazol-5-yl)methanol | Isobutyl group substitution | Unique steric effects influencing reactivity |

These variations can lead to different applications and research opportunities.

Research and Synthesis

The synthesis of this compound typically involves several steps. Research on its interactions with biological systems is ongoing, with preliminary studies suggesting interactions with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further investigation into its pharmacokinetics and toxicity profiles is essential for understanding its full potential.

Wirkmechanismus

The mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

<sup>a</sup> logP values estimated using computational tools (e.g., ChemAxon).

Key Observations

Substituent Effects on Bioactivity: The 3-phenyl substitution in LUF5437 enhances adenosine receptor affinity due to π-π stacking interactions with hydrophobic pockets . The 3-trimethoxyphenyl group in the EGFR inhibitor (IC50 = 0.17 µM) improves membrane permeability and target binding, attributed to the electron-donating methoxy groups . The isopropyl group in the target compound balances lipophilicity and steric bulk, favoring kinase inhibitor development .

Physicochemical Properties :

- Hydroxymethyl (target compound) and carbamate (e.g., ) groups increase polarity compared to phenyl or trimethoxyphenyl substituents.

- Bromine substitution (e.g., ) introduces reactivity for further synthetic modifications but increases molecular weight.

Comparison with Oxadiazole Analogues

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Key Observations

Electronic Effects :

- Thiadiazoles (S-containing) exhibit greater electron-withdrawing character and metabolic stability compared to oxadiazoles (O-containing), which are more polar and prone to hydrolysis .

- Sulfur in thiadiazoles enhances π-acceptor strength, favoring interactions with metal ions or aromatic residues in proteins.

Biological Implications :

Biologische Aktivität

(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is a compound that has attracted significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 172.25 g/mol. The compound features a thiadiazole ring which is known for its reactivity and bioactivity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. This reaction is performed in organic solvents like ethanol or methanol at elevated temperatures to yield the desired product.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde. |

| 2 | Use of sodium hydroxide as a base to facilitate the reaction. |

| 3 | Conducting the reaction in an organic solvent at elevated temperature. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Thiadiazole derivatives have been shown to inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .

Case Study: Antifungal Activity

A study highlighted that compounds similar to this compound demonstrated potent antifungal activity against pathogenic fungi such as Candida species. The mechanism by which these compounds exert their antifungal effects involves disrupting fungal cell membranes and inhibiting key metabolic pathways .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, leading to altered signaling pathways that affect cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3-Methyl-1,2,4-thiadiazol-5-yl)methanol | Contains a methyl group | Different solubility and reactivity |

| (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol | Ethyl group substitution | Varying biological activity |

| (3-Benzyl-1,2,4-thiadiazol-5-yl)methanol | Benzyl group instead of alkyl | Potentially enhanced interactions with biological targets |

This table illustrates how variations in alkyl substitutions can significantly influence the chemical behavior and biological efficacy of thiadiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.